

# Orotaldehyde physical and chemical properties

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An In-depth Technical Guide to **Orotaldehyde**: Physical and Chemical Properties

## Introduction

**Orotaldehyde**, also known as 6-formyluracil, is a heterocyclic aldehyde derived from the pyrimidine uracil.<sup>[1]</sup> Its structure, which combines the reactive aldehyde functional group with the biologically significant uracil scaffold, makes it a compound of considerable interest in medicinal chemistry and organic synthesis.<sup>[1]</sup> As a derivative of uracil, a fundamental component of RNA, **orotaldehyde** and its analogs are explored for various biochemical and pharmacological applications, including their potential as enzyme inhibitors or anticancer agents.<sup>[1]</sup> This guide provides a comprehensive overview of the core physical and chemical properties of **orotaldehyde**, detailed experimental protocols, and its key reaction pathways, tailored for researchers, scientists, and professionals in drug development.

## Physical and Chemical Properties

The fundamental properties of **orotaldehyde** are summarized below. These characteristics are crucial for its handling, characterization, and application in experimental settings.

Property	Value	Source
IUPAC Name	1,2,3,4-Tetrahydro-2,4-dioxo-6-pyrimidinecarboxaldehyde	N/A
Synonyms	6-Formyluracil, Uracil-6-carboxaldehyde	[1]
CAS Number	36327-91-0	[1]
Molecular Formula	C <sub>5</sub> H <sub>4</sub> N <sub>2</sub> O <sub>3</sub>	[1]
Molecular Weight	140.1 g/mol	[1]
Appearance	Solid (Precipitates from solution upon cooling)	[1]
UV-Vis λ <sub>max</sub>	261 nm (hydrated form), 300 nm (anhydrous form)	[1]
Solubility	Soluble in hot water	[1]

## Chemical Structure and Reactivity

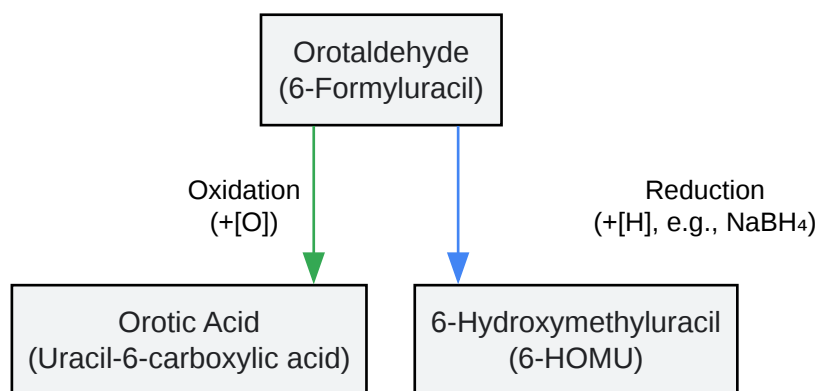
**Orotaldehyde** is classified as a heterocyclic aldehyde.[1] The core of its reactivity lies in the electrophilic nature of the aldehyde's carbonyl carbon, making it susceptible to nucleophilic attack, oxidation, and reduction.[1][2][3] Its chemical behavior is also influenced by the uracil ring, a pyrimidine system with biological relevance.[1]

## Key Reaction Pathways

The aldehyde group of **orotaldehyde** is the primary site for chemical transformations, providing synthetic routes to other functionalized uracil derivatives.[1]

- **Oxidation:** The aldehyde group is readily oxidized to yield the corresponding carboxylic acid, orotic acid (uracil-6-carboxylic acid).[1] This transformation is a standard reaction for aldehydes and is a key aspect of **orotaldehyde**'s chemical profile.[1] Orotic acid is a significant biological intermediate in the de novo biosynthesis of pyrimidine nucleotides.[1]

- Reduction: The formyl group can be selectively reduced to a primary alcohol, forming 6-hydroxymethyluracil (6-HOMU).<sup>[1]</sup> This reaction requires careful selection of reagents to ensure chemoselectivity, as the C5=C6 double bond in the uracil ring is also a potential site for reduction.<sup>[1]</sup> Mild reducing agents are preferred to avoid over-reduction.<sup>[1]</sup>



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Caption: Key chemical transformations of **orotaldehyde**.

## Experimental Protocols

### Synthesis of Orotaldehyde via Oxidation of 6-Methyl Uracil

A well-established method for preparing **orotaldehyde** is the oxidation of 6-methyl uracil using selenium dioxide.<sup>[1]</sup> This foundational method was reported by Zee-Chen and Cheng in 1967.<sup>[1]</sup>

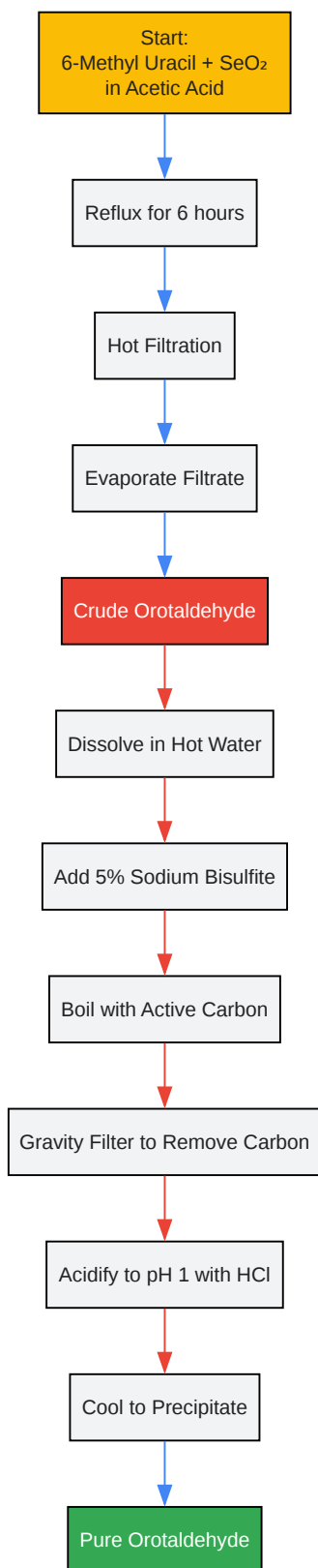
Materials:

- 6-methyl uracil (2.54 g)
- Selenium dioxide (2.66 g)
- Glacial acetic acid (60 mL)
- 5% Sodium bisulfite solution

- Active carbon
- Concentrated hydrochloric acid (HCl)

Procedure:

- Reaction: A mixture of 6-methyl uracil and selenium dioxide in glacial acetic acid is refluxed for approximately 6 hours.[\[1\]](#)
- Initial Work-up: The hot reaction mixture is filtered to remove solid byproducts. The solvent is then evaporated from the filtrate to yield the crude **orotaldehyde**.[\[1\]](#)
- Purification: a. The crude product is dissolved in hot water (approx. 24 mL).[\[1\]](#) b. A 5% sodium bisulfite solution is added dropwise. This forms a reversible adduct with the aldehyde, a classic technique for purifying aldehydes.[\[1\]](#)[\[4\]](#) c. The solution is boiled with active carbon for 10 minutes to decolorize it.[\[1\]](#) d. The mixture is filtered by gravity while hot to remove the carbon.[\[1\]](#) e. The filtrate is acidified to a pH of 1 using concentrated HCl.[\[1\]](#) f. Pure **orotaldehyde** precipitates from the solution upon cooling.[\[1\]](#)



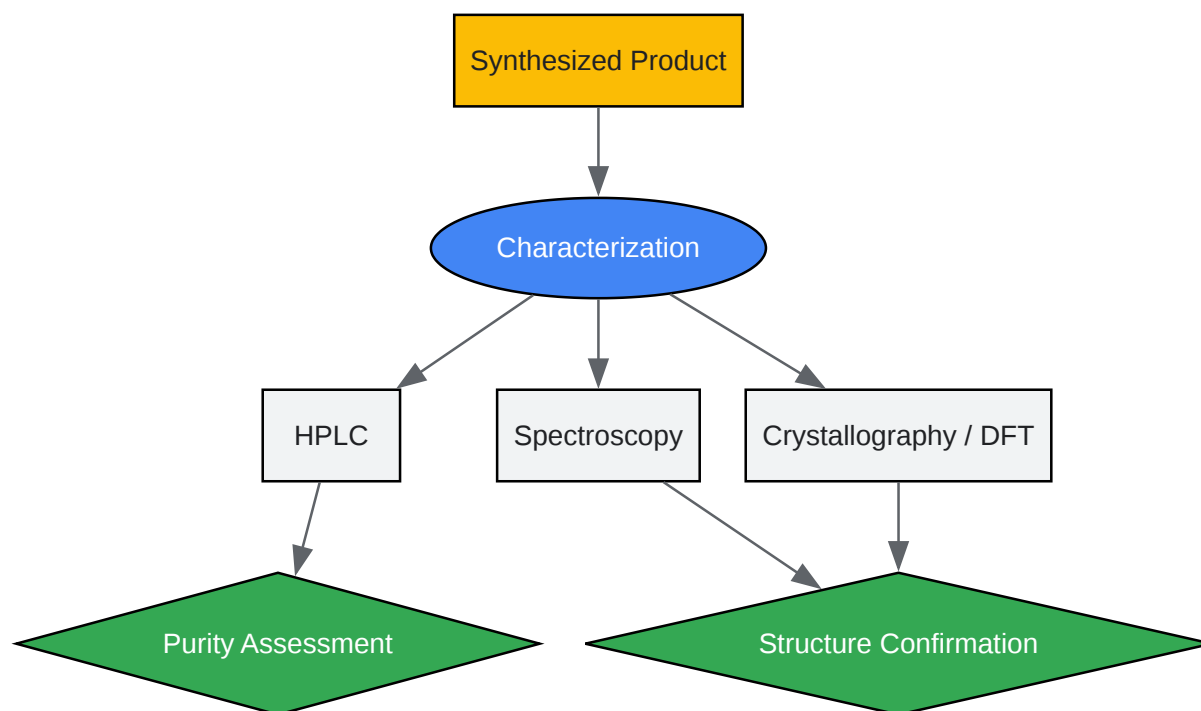
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Caption: Workflow for the synthesis and purification of **orotaldehyde**.

## Analytical Characterization

A combination of chromatographic and spectroscopic techniques is essential for the characterization and purity assessment of synthesized **orotaldehyde**.

- High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of **orotaldehyde** and related compounds.<sup>[1]</sup> Reversed-phase chromatography is commonly employed for polar, heterocyclic compounds like **orotaldehyde**.<sup>[1]</sup>
- Spectroscopy:
  - NMR ( $^1\text{H}$  and  $^{13}\text{C}$ ): Used to confirm the molecular structure, with the aldehyde proton typically showing a characteristic chemical shift around 9-10 ppm in the  $^1\text{H}$  NMR spectrum.<sup>[1]</sup>
  - FT-IR: Helps in identifying functional groups, such as the C=O stretch of the aldehyde at approximately  $1700\text{ cm}^{-1}$ .<sup>[1]</sup>
  - UV-Vis: Can be used for characterization, noting the difference in absorption maxima between the hydrated (261 nm) and anhydrous (300 nm) forms.<sup>[1]</sup>
  - Mass Spectrometry (MS): Confirms the molecular weight and elemental composition.<sup>[1]</sup>
- Computational and Crystallographic Analysis: The crystal structure of **orotaldehyde** monohydrate has been determined by combining powder X-ray diffraction (PXRD) data with first-principles calculations like Density Functional Theory (DFT).<sup>[1]</sup> This approach provides detailed insights into the molecule's three-dimensional arrangement and hydrogen bonding networks.<sup>[1]</sup>



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Caption: Logical workflow for the analytical characterization of **orotaldehyde**.

## Applications in Research

**Orotaldehyde** serves as a versatile intermediate in the synthesis of other biologically relevant molecules.[1] It has been used as a building block for preparing 6-hydroxymethyluracil (6-HOMU) and more complex structures like porphyrins.[1] Additionally, **orotaldehyde** and related 6-substituted uracil analogs have been investigated for their potential to inhibit angiogenesis, a critical process for tumor growth, making them candidates for further development as anticancer agents.[1]

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